molecular formula C18H15N5O2 B6512919 N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 872207-49-3

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide

Cat. No. B6512919
CAS RN: 872207-49-3
M. Wt: 333.3 g/mol
InChI Key: ZDTNDPQYMFEHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide, also known as BTQ, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound, which is composed of five carbon atoms, four nitrogen atoms, and one oxygen atom. BTQ is a small molecule that is highly soluble in aqueous solutions and has a low molecular weight.

Scientific Research Applications

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide has been utilized in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as 4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl derivatives. It has also been used in the synthesis of other compounds, such as 2-amino-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl derivatives. This compound has also been used in the synthesis of novel compounds that have potential applications in drug discovery.

Mechanism of Action

The mechanism of action of N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is not fully understood, but it is believed to involve the formation of a complex between this compound and the target molecule. This complex then binds to the target molecule and inhibits its activity. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have an anti-inflammatory effect, as it has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have an inhibitory effect on certain enzymes that are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide in lab experiments is that it is a relatively small molecule that is highly soluble in aqueous solutions. This makes it easier to work with and to store. Additionally, it is relatively inexpensive compared to other compounds. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research on N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide. One potential direction is to investigate its mechanism of action in more detail. Additionally, more research could be done to explore its potential applications in drug discovery. Another potential direction is to explore its potential effects on other biochemical and physiological processes. Finally, further research could be done to study the effects of this compound on different types of cells and tissues.

Synthesis Methods

N-benzyl-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is synthesized through a multi-step reaction process that involves the use of several reagents. The synthesis process begins with a reaction between the benzyl bromide and the ethyl 2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetate in the presence of a base. This reaction produces the this compound compound. The reaction is typically completed in a few hours at room temperature.

properties

IUPAC Name

N-benzyl-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-16(19-10-13-6-2-1-3-7-13)12-22-17-11-20-21-23(17)15-9-5-4-8-14(15)18(22)25/h1-9,11H,10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNDPQYMFEHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.